Boc-Ala-Phe-OH

描述

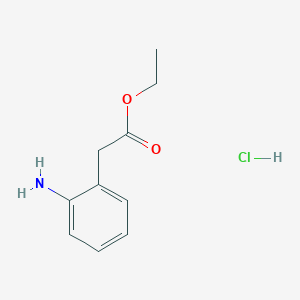

Boc-Ala-Phe-OH is a compound with a molecular weight of 336.39 . It is a white to off-white powder and is used in peptide synthesis .

Synthesis Analysis

In peptide synthesis, the most common building blocks are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . A technique for solid-phase peptide synthesis in water utilizes Fmoc-amino acids converted to water-dispersible nanoparticles . The Boc strategy is suitable for industrial chemistry and green chemistry, as only gases are generated without any other by-products in the deprotection step of the Boc group .

Molecular Structure Analysis

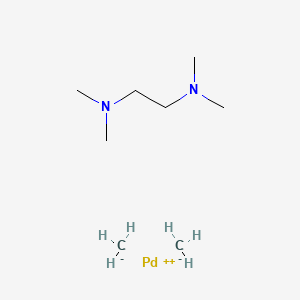

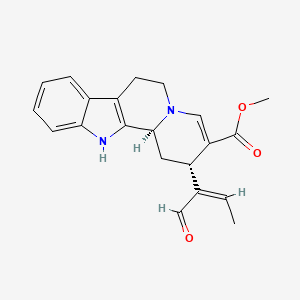

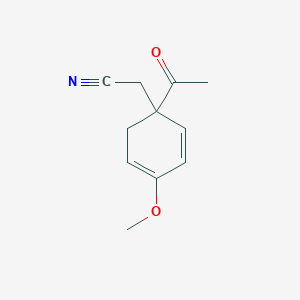

The IUPAC name for Boc-Ala-Phe-OH is (2S)-2-({(2S)-2-[(tert-butoxycarbonyl)amino]propanoyl}amino)-3-phenylpropanoic acid . The InChI code for this compound is 1S/C17H24N2O5/c1-11(18-16(23)24-17(2,3)4)14(20)19-13(15(21)22)10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,18,23)(H,19,20)(H,21,22)/t11-,13-/m0/s1 .

Physical And Chemical Properties Analysis

Boc-Ala-Phe-OH is a white to off-white powder . It has a molecular weight of 336.38 . The compound has a melting point of 90-93 °C and a predicted boiling point of 587.8±50.0 °C . Its predicted density is 1.182±0.06 g/cm3 . The compound should be stored at 0°C .

科学研究应用

合成与结构分析

肽键替代:Boc-L-Phe-Ψ(CH2-CH2)-L-Ala-OH 及其变体(由 Boc-L-苯丙氨酸合成)为研究肽键替代提供了模型,有助于我们理解肽的结构和功能 (罗德里格斯等人,1990 年)。

自组装纳米结构:Boc-Phe-Phe 和 Boc-Ala-Phe-OH 等相关肽在形成自组装纳米结构方面显示出显着潜力,这些纳米结构可用于生物材料化学、传感器和生物电子学 (达塔等人,2018 年)。

生物催化与绿色化学

- 苦味二肽的合成:Boc-Ala-Phe-OH 在二肽 Ala-Phe(食品工业中潜在的咖啡因替代品)的绿色合成中发挥作用。这种合成结合了生物催化、金属催化和磁性纳米颗粒 (翁加罗等人,2015 年)。

肽设计与生物化学

肽发夹结构:Boc-Leu-Phe-Val-(D)Pro-(L)Pro-(D)Ala-Leu-Phe-Val-OMe(一种合成的九肽)展示了具有中心三残基环的 β 发夹结构的构建,促进了肽设计和结构生物学 (莱等人,2006 年)。

基于脯氨酸的离子液体:涉及 Boc-Pro-Phe-OH 的新型脯氨酸官能化的二肽咪唑鎓离子液体的合成展示了离子液体合成中的创新化学 (乔贝等人,2020 年)。

晶体学与分子构象

- 构象分析:对含有 Boc-Ala-Phe-OH 衍生物的肽的晶体结构和分子构象的研究提供了对肽折叠和相互作用的见解,有助于理解蛋白质结构 (帕德马纳班等人,1992 年)。

安全和危害

Boc-Ala-Phe-OH should be stored at 0-8°C . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

Relevant Papers

The relevant papers retrieved discuss the use of Boc-protected amino acids in peptide synthesis . They highlight the environmental benefits of using water as a solvent in peptide synthesis . The papers also discuss the synthesis and characterization of various Boc-protected peptides .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-11(18-16(23)24-17(2,3)4)14(20)19-13(15(21)22)10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3,(H,18,23)(H,19,20)(H,21,22)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMUDINSUBSTNS-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427128 | |

| Record name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Ala-Phe-OH | |

CAS RN |

2448-58-0 | |

| Record name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。